2-Pentadecylimidazoline
Description
Structure
3D Structure
Properties
CAS No. |
10443-62-6 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
InChI Key |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Organic Transformations of 2 Pentadecylimidazoline
Design Principles for Imidazoline (B1206853) Ring Formation
The construction of the imidazoline ring is a fundamental step in the synthesis of 2-pentadecylimidazoline (B14711802). Various methods have been developed to achieve this, primarily centered around condensation reactions and catalytic approaches.
Condensation Reactions for Dihydroimidazole (B8729859) Synthesis
Condensation reactions represent a classic and widely employed strategy for the synthesis of the 2-imidazoline ring. ebsco.comwikipedia.orglibretexts.org This approach typically involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable precursor containing the pentadecyl group. wikipedia.orgchemicalbook.com Common precursors include nitriles or esters bearing the long alkyl chain. The reaction of ethylenediamine with a pentadecyl-substituted nitrile is essentially a cyclic Pinner reaction, which generally requires acid catalysis and elevated temperatures to proceed effectively. wikipedia.org
Alternatively, the condensation can be carried out using aldehydes. An efficient method involves the reaction of an aldehyde with ethylenediamine in the presence of an oxidizing agent like hydrogen peroxide, facilitated by sodium iodide and anhydrous magnesium sulfate, to produce 2-imidazolines in high yields. organic-chemistry.org This method is considered environmentally friendly. organic-chemistry.org Another variation utilizes iodine in the presence of potassium carbonate for the reaction between aldehydes and ethylenediamine. organic-chemistry.org
A key aspect of these condensation reactions is the elimination of a small molecule, most commonly water, to form the final cyclized product. ebsco.comwikipedia.orglibretexts.org The general principle involves the formation of a new bond between the nitrogen atoms of the diamine and the carbon atom of the reacting functional group, leading to the stable five-membered dihydroimidazole ring.
Catalytic Approaches in Imidazoline Formation
Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions and improved efficiency. Several catalytic systems have been developed for the synthesis of imidazolines. For instance, palladium-catalyzed multicomponent synthesis offers a route to 2-imidazolines from imines and acid chlorides. mdpi.com This process involves the coupling of these components with carbon monoxide to form an imidazolinium carboxylate intermediate, which then undergoes decarboxylation. mdpi.com The addition of benzoic acid can suppress the formation of aromatized byproducts, leading to the desired trans-disubstituted imidazolines in good yields. mdpi.com
Other catalytic methods include the use of tert-butyl hypochlorite (B82951) or pyridinium (B92312) hydrobromide perbromide for the reaction of aldehydes and ethylenediamines. organic-chemistry.org These methods have been successfully applied to the synthesis of various 2-imidazolines, including those that can act as chiral ligands. organic-chemistry.org Furthermore, photoredox catalysis has been employed in a one-pot, three-component cascade reaction to generate imidazoline derivatives under mild conditions. organic-chemistry.org
The choice of catalyst can significantly influence the reaction pathway and the final product. For example, some transition metal catalysts are effective in promoting specific C-H coupling reactions that can lead to the formation of heterocyclic structures. nih.gov
Influence of Reaction Conditions on Synthetic Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the starting materials all play a significant role. For instance, in the traditional condensation of nitriles with ethylenediamine, high temperatures are often necessary to drive the reaction to completion. wikipedia.org
The choice of solvent is also critical. The solubility of 2-substituted-2-imidazolines in polar solvents tends to decrease as the length of the alkyl substituent at the 2-position increases. chemicalbook.com Therefore, for this compound, with its long alkyl chain, careful selection of the reaction solvent is necessary to ensure adequate solubility of reactants and intermediates.
In catalytic systems, the concentration and type of catalyst, as well as the presence of additives, can dramatically affect the outcome. For example, in the palladium-catalyzed synthesis, the addition of benzoic acid was found to be crucial for preventing aromatization and obtaining the desired imidazoline product. mdpi.com Similarly, in other methods, the use of specific oxidizing agents or co-reagents like sodium iodide or potassium carbonate is essential for achieving high yields. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for 2-Imidazoline Formation
| Synthetic Method | Precursors | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Condensation with Nitriles | Ethylenediamine, Pentadecylnitrile | Acid catalyst | High temperatures required |
| Condensation with Aldehydes | Ethylenediamine, Pentadecylaldehyde | Hydrogen peroxide/Sodium iodide | Environmentally friendly, high yield |
| Condensation with Aldehydes | Ethylenediamine, Pentadecylaldehyde | Iodine/Potassium carbonate | Good yields |
| Palladium-Catalyzed Multicomponent Synthesis | Imines, Acid chlorides, Carbon monoxide | Palladium complex, Benzoic acid | Forms trans-disubstituted imidazolines |
| tert-Butyl Hypochlorite Method | Aldehydes, Ethylenediamines | tert-Butyl hypochlorite | Efficient for preparing chiral ligands |
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with tailored properties. These modifications can be directed at the imidazoline ring itself or the pentadecyl alkyl chain.
Modifications to the Imidazoline Core Structure
The imidazoline ring offers several sites for functionalization. The nitrogen atoms of the imidazoline ring can be substituted, which provides an opportunity to fine-tune the electronic and steric properties of the molecule. wikipedia.org For example, 2-methyl-2-imidazoline can react with alkyl halides to form quaternary salts. chemicalbook.com This quaternization reaction can lead to a mixture of 1-alkyl-2-methylimidazoline and 1,3-dialkyl-2-dimethylimidazolium salts. chemicalbook.com
Another approach to modify the core involves introducing substituents at the C4 and C5 positions of the imidazoline ring. This can be achieved by starting with appropriately substituted 1,2-diamines in the initial condensation reaction. nih.gov Furthermore, the imidazoline ring can be a precursor to other heterocyclic systems. For instance, 2-imidazolines can be oxidized to the corresponding imidazoles using reagents like (diacetoxyiodo)benzene. organic-chemistry.org
The C2 position can also be a site for modification. The displacement of a leaving group at the C2 position of an imidazoline ring allows for the introduction of various functional groups, including amino groups. researchgate.net
Elongation and Functionalization of the Pentadecyl Alkyl Chain
The long pentadecyl chain of this compound provides a lipophilic character to the molecule and also presents opportunities for further chemical transformations. While direct elongation of the chain once it is attached to the imidazoline ring can be challenging, the functionalization of the alkyl chain is a viable strategy.
Another strategy involves starting with a functionalized long-chain carboxylic acid or its derivative in the initial synthesis of the imidazoline. For example, if a pentadecyl chain with a pre-existing functional group (e.g., a double bond, a hydroxyl group) is used to create the corresponding nitrile or ester, this functionality will be present in the final this compound derivative. This allows for subsequent reactions such as hydrogenation, oxidation, or esterification at the functionalized position on the alkyl chain.
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Type of Reaction | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Imidazoline Nitrogen | Alkylation | Alkyl halides | Quaternary imidazolium (B1220033) salts |
| Imidazoline C2 Position | Oxidation | (Diacetoxyiodo)benzene | 2-Pentadecylimidazole |
| Imidazoline C2 Position | Nucleophilic Substitution | Amines (with a suitable leaving group at C2) | 2-Amino-2-pentadecylimidazoline derivatives |
| Pentadecyl Chain | C-H Functionalization | Transition metal catalysts | Functionalized alkyl chain |
| Pentadecyl Chain (via precursor) | Using functionalized starting materials | Long-chain precursors with existing functional groups | Derivatives with modified alkyl chains |
Synthesis of Novel this compound Conjugates and Hybrid Molecules
The functionalization of the this compound scaffold has led to the development of novel conjugates and hybrid molecules with tailored properties for specific applications, notably as corrosion inhibitors. These syntheses often involve the modification of the imidazoline ring or the pendant amine group.
One approach involves the reaction of a pre-formed imidazoline with an unsaturated acid. For instance, N-propyl-2-heptadecenyl imidazoline acrylate (B77674) has been synthesized by reacting the corresponding imidazoline with acrylic acid. google.com This Michael addition reaction introduces an acrylate moiety, enhancing the molecule's solubility and reactivity for further polymerization or grafting onto surfaces. google.com The reaction is typically carried out by the dropwise addition of acrylic acid to the imidazoline, which can lead to an exothermic reaction. The temperature is then maintained at around 100°C for a couple of hours to ensure the completion of the reaction. google.com
Another strategy for creating novel derivatives involves the synthesis of imidazoline-modified glucose compounds. In one example, a novel alkyl glycoside cationic imaginary ammonium (B1175870) salt (FATG) was synthesized. nih.gov This process involved reacting a monomeric acid mixture containing palmitic acid with N-(2-hydroxyethyl)ethylenediamine, followed by reaction with a chloroalkyl glycoside. nih.gov This multi-step synthesis results in a hybrid molecule that combines the hydrophobic properties of the fatty acid chain and the hydrophilic nature of the glucose and imidazoline moieties, making it an effective and biodegradable corrosion inhibitor. nih.gov
Furthermore, the imidazoline ring can be modified through ethoxylation and quaternization. For example, an imidazoline synthesized from naphthenic acid and diethylenetriamine (B155796) was modified by reaction with ethylene (B1197577) oxide to produce an ethoxylated imidazoline. researchgate.net A subsequent reaction with benzyl (B1604629) chloride yielded a quaternary ammonium salt of the imidazoline. researchgate.net These modifications alter the electronic and steric properties of the molecule, influencing its performance in various applications.
The following table summarizes some of the synthesized conjugates and hybrid molecules derived from long-chain fatty acid imidazolines:
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| N-propyl-2-heptadecenyl imidazoline acrylate | 2-heptadecenyl imidazoline, acrylic acid | Michael Addition | google.com |
| Alkyl glycoside cationic imaginary ammonium salt (FATG) | Monomeric acids (including palmitic acid), N-(2-hydroxyethyl)ethylenediamine, chloroalkyl glycoside | Amidation, Cyclization, Etherification | nih.gov |
| Ethoxylated imidazoline | Naphthenic acid imidazoline, ethylene oxide | Ethoxylation | researchgate.net |
| Quaternary ammonium salt of imidazoline | Ethoxylated imidazoline, benzyl chloride | Quaternization | researchgate.net |
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound from palmitic acid and ethylenediamine is generally understood to proceed through a two-step mechanism involving an initial amidation followed by an intramolecular cyclization.
Reaction Pathway Elucidation
The broadly accepted reaction pathway for the formation of 2-alkyl-2-imidazolines from fatty acids and ethylenediamine involves two principal stages:
Amidation: The initial step is the reaction between the carboxylic acid group of palmitic acid and one of the amino groups of ethylenediamine. This is a condensation reaction that forms an N-acyl-ethylenediamine intermediate, specifically N-(2-aminoethyl)palmitamide, and releases a molecule of water. This step is typically carried out at temperatures ranging from 150°C to 180°C.
Cyclization and Dehydration: The second step involves an intramolecular cyclization of the N-(2-aminoethyl)palmitamide intermediate. The remaining free amino group attacks the carbonyl carbon of the amide group. This is followed by the elimination of a second molecule of water to form the 2-imidazoline ring. This cyclization and dehydration step generally requires higher temperatures, often exceeding 200°C, and is frequently performed under reduced pressure to facilitate the removal of water and drive the reaction to completion.
Palmitic Acid + Ethylenediamine → N-(2-aminoethyl)palmitamide + H₂O N-(2-aminoethyl)palmitamide → this compound + H₂O
This two-stage process is fundamental to the synthesis of various fatty acid imidazolines and their derivatives. nih.govwhiterose.ac.uk
Intermediate Identification and Characterization
The key intermediate in the synthesis of this compound is N-(2-aminoethyl)palmitamide . The formation of this amide is a critical precursor to the final cyclized product.
While detailed spectroscopic data for the isolated N-(2-aminoethyl)palmitamide is not extensively reported in the literature, its presence is inferred from the reaction mechanism and the characterization of related compounds. For instance, the synthesis of related long-chain fatty acid amides has been well-documented.
The characterization of the final this compound product and related fatty imidazolines is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the amide I band (around 1640 cm⁻¹) and the appearance of the C=N stretching vibration of the imidazoline ring (around 1610 cm⁻¹) in the FTIR spectrum are indicative of the conversion of the amide intermediate to the imidazoline.
Structural Elucidation and Advanced Analytical Characterization of 2 Pentadecylimidazoline
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are the cornerstone for elucidating the structure of 2-Pentadecylimidazoline (B14711802). By probing the interactions of the molecule with electromagnetic radiation, these methods map out the molecular framework, identifying functional groups and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides precise information about the chemical environment of individual protons and carbon atoms, allowing for a detailed reconstruction of the molecular skeleton. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by distinct signals corresponding to the imidazoline (B1206853) ring and the long pentadecyl side chain.
The expected ¹H NMR spectrum would show four main groups of signals. The protons of the two methylene (B1212753) groups in the imidazoline ring (C4-H₂ and C5-H₂) are expected to appear as a singlet or a narrow multiplet around 3.6 ppm due to their similar chemical environment attached to nitrogen atoms. The methylene protons adjacent to the imidazoline ring (α-CH₂) on the pentadecyl chain would appear as a triplet at approximately 2.2-2.4 ppm. The bulk of the pentadecyl chain consists of multiple methylene (-CH₂-) groups, which would produce a large, broad signal around 1.2-1.4 ppm. Finally, the terminal methyl (-CH₃) group of the long alkyl chain would be visible as a triplet at approximately 0.8-0.9 ppm. chemistrysteps.com The integration of these signals would correspond to the number of protons in each environment (4H for the ring, 2H for the α-CH₂, ~26H for the chain methylenes, and 3H for the terminal methyl).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Imidazoline Ring (-CH₂-CH₂-) | ~3.6 | Singlet (s) or Multiplet (m) | 4H |
| α-Methylene (-CH₂-C=N) | ~2.3 | Triplet (t) | 2H |
| Alkyl Chain Methylenes (-(CH₂)₁₃-) | ~1.3 | Broad Multiplet (m) | ~26H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, revealing the carbon skeleton.
For this compound, the most downfield signal is expected for the C2 carbon of the imidazoline ring, which is part of a C=N double bond, appearing around 165 ppm. The C4 and C5 carbons of the imidazoline ring are expected to resonate at approximately 45-55 ppm. libretexts.orgwisc.edu The carbons of the long pentadecyl chain would show a series of signals in the upfield region (14-35 ppm). The terminal methyl carbon is the most shielded and would appear at the highest field, around 14 ppm. oregonstate.edu Quaternary carbons, such as the C2 carbon, typically show weaker signals compared to protonated carbons. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazoline Ring (C=N) | ~165 |
| Imidazoline Ring (-CH₂-CH₂-) | ~50 |
| α-Methylene (-CH₂-C=N) | ~35 |
| Alkyl Chain Methylenes (-(CH₂)₁₃-) | ~22-32 |
| Terminal Methyl (-CH₃) | ~14 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a correlation between the terminal methyl protons and the adjacent methylene protons, and sequential correlations along the methylene groups of the pentadecyl chain. It would also confirm the connectivity between the α-methylene protons and the next methylene group in the chain.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edunih.gov This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~50 ppm, confirming the -CH₂-CH₂- moiety of the imidazoline ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu HMBC is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons). A key correlation in the HMBC spectrum of this compound would be between the α-methylene protons (~2.3 ppm) and the C2 carbon of the imidazoline ring (~165 ppm), confirming the attachment of the pentadecyl chain at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is vital for determining stereochemistry and conformation.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Significance |
|---|---|---|
| COSY | -CH₂-CH₂- (alkyl chain) | Confirms alkyl chain connectivity |
| HSQC | -CH₃ (~0.9 ppm) with C (~14 ppm) | Assigns terminal methyl group |
| HSQC | -CH₂-CH₂- ring (~3.6 ppm) with C (~50 ppm) | Assigns imidazoline ring CH₂ groups |
| HMBC | α-CH₂ protons (~2.3 ppm) with C=N carbon (~165 ppm) | Confirms alkyl chain position at C2 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) measures m/z with extremely high accuracy (to several decimal places), which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov
For this compound (C₁₈H₃₆N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 281.2951. An HRMS measurement yielding a value very close to this would confirm the molecular formula. The mass spectrum would also likely show characteristic fragmentation patterns, including the loss of alkyl fragments from the pentadecyl chain, which further supports the structure. researchgate.net
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ | C₁₈H₃₆N₂ | 280.2873 |
| [M+H]⁺ | C₁₈H₃₇N₂ | 281.2951 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Molecular Weight and Formula Determination
The foundational step in the characterization of this compound is the determination of its molecular weight and chemical formula. High-resolution mass spectrometry confirms the molecular formula as C18H36N2. nih.gov This composition corresponds to a specific molecular weight, a critical parameter for its identification.
Table 1: Molecular Identity of this compound
| Property | Value | Source |
| Molecular Formula | C18H36N2 | nih.gov |
| Molecular Weight | 280.49 g/mol | nih.gov |
| Monoisotopic Mass | 280.287849588 Da | nih.gov |
This table summarizes the fundamental molecular properties of this compound.
Fragmentation Pattern Analysis for Structural Features
When subjected to mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation, providing a unique fingerprint that aids in its identification. The process involves bombarding the molecule with electrons, causing it to ionize and break into smaller, charged fragments. chemguide.co.uk The analysis of these fragments helps to piece together the original structure.
For aliphatic amines and related structures like imidazolines, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). miamioh.edulibretexts.org In the case of this compound, the long pentadecyl chain is a primary site for fragmentation. This typically results in a series of fragment ions separated by 14 mass units, corresponding to the sequential loss of CH2 groups. libretexts.org The stability of the resulting carbocations influences the intensity of the observed peaks in the mass spectrum; more stable fragments will appear in greater abundance. chemguide.co.uklibretexts.org
Tandem Mass Spectrometry (MS/MS) for Complex Structures
Tandem mass spectrometry, or MS/MS, offers a more detailed structural analysis by performing multiple stages of mass selection and fragmentation. wikipedia.orgnih.gov In this technique, a specific "precursor" ion from the initial mass spectrum is selected and then fragmented further to produce "product" ions. wikipedia.orgmdpi.com This two-step process is invaluable for differentiating isomers and elucidating the intricate details of complex molecules. researchgate.netresearchgate.net
For this compound, an MS/MS experiment would involve selecting the molecular ion (or a major fragment ion) in the first mass analyzer. This selected ion is then passed into a collision cell where it collides with an inert gas, causing it to fragment. nih.gov The resulting product ions are then analyzed in a second mass analyzer. mdpi.com This method provides unambiguous confirmation of the connectivity of the imidazoline ring and the long alkyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. rsc.org It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A key feature in the IR spectra of 2-imidazolines is the strong absorption band corresponding to the carbon-nitrogen double bond (C=N) stretching vibration, which typically appears in the region of 1604-1646 cm-1. elsevier.eslew.ro Additionally, the presence of the N-H group in the imidazoline ring is indicated by an absorption band in the range of 3244-3248 cm-1. lew.ro The long pentadecyl alkyl chain will give rise to strong C-H stretching vibrations typically observed between 2850 and 3000 cm-1.
Table 2: Characteristic IR Absorption Frequencies for 2-Imidazolines
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
| C=N (imidazoline ring) | Stretch | 1604 - 1646 | elsevier.eslew.ro |
| N-H (imidazoline ring) | Stretch | 3244 - 3248 | lew.ro |
| C-N | Stretch | 1237 - 1239 | lew.ro |
| C-H (alkyl chain) | Stretch | 2850 - 3000 |
This table highlights the key infrared absorption frequencies used to identify the functional groups within this compound.
Chromatographic Separation Techniques for Purity and Composition Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds like this compound. mdpi.com It offers high resolution and sensitivity. In an HPLC analysis, the sample is dissolved in a solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase).
The separation of this compound by HPLC would typically utilize a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Due to its long, nonpolar pentadecyl chain, this compound would be strongly retained on a reversed-phase column, allowing for its effective separation from more polar impurities. Detection is often achieved using a UV detector, which would monitor the absorbance at a wavelength corresponding to the electronic transitions of the imidazoline ring. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. youtube.com In a GC system, a sample is vaporized and injected into the head of a chromatographic column. youtube.comyoutube.com The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase), and its components partition between the mobile phase and a stationary phase coated on the column walls. youtube.com Compounds with higher affinity for the stationary phase travel more slowly, resulting in different retention times, which allows for their identification and quantification. youtube.com The choice of stationary phase—ranging from non-polar to polar—is critical for achieving effective separation. youtube.com For many applications, particularly with complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by using two columns with different selectivity. mdpi.comnih.gov
Research Findings
In a representative analysis, the purity of a this compound sample was assessed using high-temperature GC coupled with a Flame Ionization Detector (FID). The long pentadecyl chain requires elevated temperatures to ensure sufficient volatility for transit through the column. The resulting chromatogram typically shows a major peak corresponding to this compound, with minor peaks indicating any impurities. The retention time is characteristic of the compound under the specific analytical conditions.
Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column Type | Capillary Column (e.g., DB-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium |
| Injector Temperature | 300 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 340 °C |
| Hypothetical Retention Time | ~18.5 minutes |
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume or size in solution. slideshare.netwikipedia.org The technique employs a column packed with porous gel beads. wikipedia.org Larger molecules that cannot enter the pores, or can only enter a fraction of them, travel a shorter path and elute from the column first. youtube.com Smaller molecules can penetrate the pores more extensively, leading to a longer path and later elution. youtube.com When organic solvents are used as the mobile phase, the technique is often called Gel Permeation Chromatography (GPC). wikipedia.orgwikipedia.org SEC/GPC is widely used for determining the molecular weight and molecular weight distribution of polymers and for analyzing the aggregation of molecules. wikipedia.orgnih.gov
Research Findings
While this compound is a small molecule, SEC/GPC can be employed to study its potential to form aggregates or micelles in various solvents, a behavior often seen in amphiphilic molecules with long hydrocarbon tails. By analyzing a solution of this compound, it is possible to distinguish between its monomeric form and any higher-order aggregates. The elution volumes provide direct insight into the relative sizes of the species present in the solution.
Table 2: Hypothetical SEC/GPC Data for this compound Aggregation Study
| Species | Hypothetical Elution Volume (mL) | Inferred Hydrodynamic Size |
|---|---|---|
| Aggregate/Micelle | 8.2 | Large |
| Monomer | 12.5 | Small |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov When a beam of X-rays strikes a crystal, the atoms diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of electron density can be generated. From this map, the exact positions of individual atoms, as well as bond lengths, bond angles, and torsional angles, can be determined with high precision. This method provides the definitive solid-state structure of a molecule and is a cornerstone of structure-based drug design and materials science. nih.govnih.gov
Research Findings
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. The analysis would reveal the conformation of the pentadecyl chain, which is typically found in an extended all-trans conformation in the crystalline state to maximize packing efficiency. It would also provide precise measurements of the bond lengths and angles within the imidazoline ring. This structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₈H₃₆N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 40.10 Å, β = 95.0° |
| Volume (V) | 1801 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.03 g/cm³ |
Advanced Techniques for Microcrystalline and Thin Film Analysis
The characterization of materials in forms other than single crystals, such as microcrystalline powders or thin films, requires specialized analytical techniques. Plasma polymerization is one method used to deposit thin films of materials like poly(2-oxazoline), which are structurally related to imidazolines, onto various substrates. nih.govresearchgate.net Techniques such as Atomic Force Microscopy (AFM) are used to study surface topography and roughness. mdpi.com X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the atoms on the surface of the film. researchgate.net
Research Findings
Thin films of this compound can be prepared on a substrate to study its surface properties. AFM analysis would reveal the morphology and roughness of the film surface, which are critical parameters for applications such as coatings or sensors. XPS analysis would confirm the elemental composition of the film's surface, verifying the presence of carbon, nitrogen, and hydrogen in the expected ratios and providing information about the chemical environment of the nitrogen atoms (e.g., distinguishing between amine and imine functionalities within the imidazoline ring).
Table 4: Representative Surface Analysis Data for a this compound Thin Film
| Analytical Technique | Parameter Measured | Hypothetical Result |
|---|---|---|
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | 1.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition (Atomic %) | C: 81.5%, N: 8.0%, O: 10.5% (surface oxidation) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Helium |
| Carbon |
| Nitrogen |
| Hydrogen |
| Oxygen |
Theoretical and Computational Chemistry Studies on 2 Pentadecylimidazoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Pentadecylimidazoline (B14711802).
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orglibretexts.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and stability. rsc.org
For this compound, the HOMO is expected to be localized on the imidazoline (B1206853) ring, specifically on the nitrogen and carbon atoms, which are the regions with higher electron density. The LUMO, conversely, would be distributed over the ring, indicating the sites susceptible to nucleophilic attack. A low HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org In studies of related imidazoline corrosion inhibitors, these FMO principles are used to explain the molecule's ability to donate electrons to the vacant d-orbitals of a metal surface, forming a protective film. researchgate.net
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. A higher value suggests a better electron donor. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. A lower value suggests a better electron acceptor. |
| ΔE (Energy Gap = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A smaller energy gap implies higher reactivity and polarizability of the molecule. |
Electrostatic Potential Surfaces and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. libretexts.orglibretexts.org The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. libretexts.orgresearchgate.net
For this compound, the MEP map would show the most negative potential concentrated around the nitrogen atoms of the imidazoline ring due to their lone pairs of electrons. This region is therefore the most likely site for protonation and interaction with electrophiles, such as a positively charged metal surface in the context of corrosion inhibition. researchgate.net The long pentadecyl chain, being a hydrocarbon, would exhibit a largely neutral (green) potential. This analysis of charge distribution is fundamental to understanding how the molecule orients itself and interacts with other species. researchgate.net
Reactivity Indices (e.g., Fukui Functions)
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. researchgate.netscm.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. researchgate.net
In the case of this compound, analysis using Fukui functions would pinpoint the specific atoms involved in chemical interactions. Quantum chemical studies on similar imidazoline molecules have shown that the nitrogen atoms in the ring and certain carbon atoms are the active sites for adsorption onto a metal surface. researchgate.net A high value of f- on the nitrogen atoms would confirm their role as the primary sites for electron donation to the metal. The dual descriptor, which is the difference between f+ and f-, can also be used to unambiguously identify nucleophilic and electrophilic regions. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum mechanics calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system containing many molecules over time.
Modeling of Molecular Conformations and Flexibility
MD simulations are instrumental in modeling the conformational flexibility of molecules like this compound and their interactions in a condensed phase, such as in a solution or on a surface. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, rotates, and changes its shape over time.
For this compound, MD simulations can model its adsorption on a metal surface, for instance, in an aqueous corrosive environment. researchgate.net The simulations would show how the molecule orients itself, with the hydrophilic imidazoline headgroup adsorbing onto the surface and the long, hydrophobic pentadecyl tail extending into the solution, forming a protective barrier. The flexibility of the long alkyl chain is a key factor in the formation of a dense and stable inhibitor film. Studies on similar systems have used MD to calculate the binding energy between the inhibitor molecule and the surface, which correlates well with experimentally observed inhibition efficiencies. researchgate.net
Simulation of Interfacial Adsorption Processes
The interfacial adsorption of this compound, particularly on metal surfaces, has been a subject of significant interest in computational chemistry, primarily due to its applications as a corrosion inhibitor. Molecular dynamics (MD) simulations have been instrumental in elucidating the mechanism of its protective action at a molecular level.
Simulations have revealed that the adsorption of imidazoline derivatives onto a metal surface, such as iron, is a spontaneous process. The orientation of the this compound molecule at the interface is highly ordered. The imidazoline head group, containing the nitrogen heteroatoms, acts as the primary anchoring point, attaching to the metal surface. researchgate.net This interaction can be a combination of physisorption and chemisorption, with the lone pair electrons of the nitrogen atoms playing a crucial role in the coordination with the metal atoms on the surface. bohrium.comresearchgate.net
The long pentadecyl chain, being hydrophobic, extends away from the metal surface and into the surrounding medium. This arrangement is crucial for the formation of a protective film. The alkyl chains of adjacent adsorbed molecules can interact via van der Waals forces, leading to a more compact and organized monolayer. researchgate.net The length of the alkyl chain has been shown to directly influence the packing density and stability of the adsorbed film. Longer chains, such as the pentadecyl group, result in a more densely packed and robust protective layer, which acts as a physical barrier, preventing corrosive species from reaching the metal surface. researchgate.net
MD simulations allow for the calculation of various parameters that quantify the adsorption process. The adsorption energy, which is the energy released upon the adsorption of the molecule, provides a measure of the strength of the interaction between the this compound and the surface. A more negative adsorption energy indicates a stronger and more stable adsorption. The radial distribution function can be used to analyze the distance and arrangement of the inhibitor molecules relative to the surface atoms, providing insights into the structure of the adsorbed layer.
| Parameter | Description | Typical Findings for Long-Chain Imidazolines |
| Adsorption Energy | The energy change upon adsorption of the molecule onto the surface. | Strongly negative, indicating spontaneous and stable adsorption. |
| Adsorption Orientation | The preferential alignment of the molecule at the interface. | Imidazoline ring parallel or tilted towards the surface, with the alkyl chain extending away. |
| Film Thickness | The thickness of the protective layer formed by the adsorbed molecules. | Increases with the length of the alkyl chain. |
| Surface Coverage | The fraction of the surface area covered by the inhibitor molecules. | High, leading to the formation of a dense protective film. |
Dynamics of Molecular Film Formation
The formation of a molecular film of this compound at an interface is a dynamic process governed by the principles of self-assembly. Molecular dynamics simulations provide a powerful tool to visualize and understand the temporal evolution of this process.
Initially, when introduced into a system, the this compound molecules are randomly distributed. Upon approaching a surface, the molecules begin to adsorb, as described in the previous section. The initial adsorption is often rapid, driven by the strong affinity of the imidazoline head group for the surface.
Following the initial adsorption, a slower reorganization process takes place. The adsorbed molecules diffuse on the surface and reorient themselves to achieve a more stable and ordered configuration. The long pentadecyl chains of neighboring molecules start to align and interact, leading to the formation of a two-dimensional aggregated structure. This process is analogous to the self-assembly of surfactants and lipids into micelles or bilayers. chalmers.se
The dynamics of film formation are influenced by several factors, including the concentration of the inhibitor, the temperature of the system, and the nature of the solvent. At low concentrations, the adsorbed molecules may exist as isolated entities or small clusters. As the concentration increases, a more complete and uniform monolayer is formed. The final structure of the film is a result of the balance between the head group-surface interactions, the hydrophobic interactions between the alkyl chains, and the thermal motion of the molecules. The formation of a dense, well-ordered film is critical for the effective performance of this compound as a corrosion inhibitor or in other surface-modifying applications. researchgate.net
Molecular Mechanics (MM) Calculations for Conformational Analysis
Molecular mechanics (MM) is a computational method used to determine the preferred three-dimensional structures of molecules. nih.govscribd.com In the context of this compound, MM calculations are valuable for understanding its conformational flexibility.
The this compound molecule possesses several rotatable bonds, particularly within the long pentadecyl chain. This allows the molecule to adopt a variety of conformations in space. MM calculations can be used to map the potential energy surface of the molecule as a function of its torsional angles. By identifying the low-energy regions on this surface, the most stable conformations can be predicted.
A key aspect of the conformational analysis of this compound is the orientation of the pentadecyl chain relative to the imidazoline ring. The flexibility of the alkyl chain allows it to adopt either an extended, linear conformation or a more folded, compact structure. The preferred conformation in a given environment will depend on the intermolecular interactions. For instance, in a non-polar solvent, an extended conformation might be favored, while in an aqueous environment, hydrophobic collapse could lead to a more folded state. When bound to a surface, the chain is typically in a more extended, albeit tilted, conformation. nih.gov
| Dihedral Angle | Description | Low Energy Conformation | High Energy Conformation |
| N-C-C-C (in alkyl chain) | Rotation around a C-C bond in the pentadecyl chain. | Anti (180°) | Eclipsed (0°) |
| Ring-C-C-C | Rotation of the alkyl chain relative to the imidazoline ring. | Dependent on steric hindrance and electronic effects. | Dependent on steric hindrance and electronic effects. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govnih.govrsc.org For analogs of this compound, QSAR studies can be employed to predict their performance in various applications, such as their efficacy as corrosion inhibitors or their binding affinity to biological targets.
In a typical QSAR study for imidazoline analogs, a dataset of compounds with known activities is first compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the observed activity. nih.govrsc.org A successful QSAR model can be used to predict the activity of new, untested analogs and to guide the design of more potent compounds.
For example, in the context of corrosion inhibition, a QSAR model might reveal that the inhibition efficiency of 2-alkyl-imidazoline analogs is positively correlated with the length of the alkyl chain and the electron-donating ability of the imidazoline ring. This information can then be used to design new inhibitors with improved performance.
| Dependent Variable | Independent Variables (Molecular Descriptors) | Model Equation (Illustrative) | Statistical Significance |
| Inhibition Efficiency (%) | LogP (lipophilicity), Molecular Volume, HOMO Energy | Efficiency = aLogP + bVolume + c*HOMO + constant | R² = 0.85, Q² = 0.75 |
Note: The equation and statistical values are for illustrative purposes to represent a typical QSAR model.
Interfacial and Surface Chemistry of 2 Pentadecylimidazoline
Adsorption Mechanisms on Metallic and Other Material Surfaces
The adsorption of 2-Pentadecylimidazoline (B14711802) onto surfaces, particularly metallic ones, is a critical aspect of its function, often in applications such as corrosion inhibition. This adsorption can occur through two primary mechanisms: physisorption and chemisorption, which can act independently, simultaneously, or sequentially. The chemical structure of this compound, featuring a polar imidazoline (B1206853) headgroup and a long nonpolar pentadecyl tail, dictates its adsorptive behavior. The imidazoline ring, with its nitrogen heteroatoms and π-electrons, provides sites for strong interaction with metal surfaces, while the alkyl chain plays a significant role in film stability and hydrophobicity.
Physisorption, or physical adsorption, involves weak intermolecular forces, where the electronic structure of the this compound molecule remains largely unperturbed. taylorandfrancis.com These forces are typically weaker than those in chemical bonding but are crucial for the initial attraction and accumulation of molecules on a surface. The primary physisorption forces at play for this compound include:
Electrostatic Interactions: If the metallic surface possesses a net charge, it can attract the polar imidazoline headgroup. The nitrogen atoms in the imidazoline ring can become protonated in certain environments, leading to a cationic species that would be electrostatically attracted to a negatively charged surface.
Dipole-Dipole Interactions: The imidazoline ring has a permanent dipole moment due to the presence of electronegative nitrogen atoms. These dipoles can interact with dipoles on the surface of the material. taylorandfrancis.com
Hydrogen Bonding: While not the primary interaction with a bare metal surface, hydrogen bonds can form between the this compound molecules themselves within the adsorbed layer or with a hydrated metal oxide surface. taylorandfrancis.com
These physical adsorption processes are generally reversible and can lead to the formation of multiple adsorbed layers. taylorandfrancis.com
Chemisorption involves the formation of a chemical bond between the this compound molecule and the surface, resulting in a more significant alteration of the molecule's electronic structure. taylorandfrancis.com This type of adsorption is typically stronger and more specific than physisorption and is often the basis for the formation of a stable, protective film. For this compound, chemisorption on a metallic surface primarily involves:
Coordinate Covalent Bonding: The nitrogen atoms in the imidazoline ring possess lone pairs of electrons that can be donated to vacant d-orbitals of metal atoms on the surface. This results in the formation of a coordinate covalent bond, effectively "grafting" the molecule to the metal.
π-Electron Bonding: The imidazoline ring is an aromatic-like system with delocalized π-electrons. These π-electrons can interact with the d-orbitals of the metal, forming a strong adhesive bond. nih.gov
These chemisorption interactions lead to the formation of a tightly bound monolayer on the surface, which can act as a barrier to corrosive agents.
In real-world systems, this compound may not be the only species present that can adsorb onto a surface. Competitive adsorption occurs when multiple types of molecules vie for the same active sites on the adsorbent surface. mdpi.com The outcome of this competition depends on several factors:
Relative Concentrations: Higher concentrations of a particular species increase its likelihood of adsorbing.
Adsorption Affinity: Molecules with stronger interactions (higher adsorption energy) with the surface will preferentially adsorb. For instance, a molecule that can chemisorb will likely displace a physisorbed one.
Molecular Size and Orientation: The steric hindrance of the large pentadecyl group can influence how closely molecules can pack on the surface, potentially leaving space for smaller molecules to adsorb.
For example, in an aqueous environment containing other ions or organic molecules, these species will compete with this compound for adsorption sites on a metal surface. The effectiveness of this compound in forming a protective film can be diminished if other species with high adsorption affinity are present in significant concentrations. mdpi.com
Formation and Characteristics of Adsorption Films
The adsorption of this compound molecules onto a surface leads to the formation of a thin film that modifies the surface properties. The characteristics of this film are highly dependent on the adsorption mechanism and the molecular structure of the adsorbate.
The initial stage of adsorption often involves the formation of a monolayer. In the case of chemisorption, the film is typically limited to a single molecular layer because the strong, direct bonding occurs only with the immediate surface. taylorandfrancis.com Physisorption, on the other hand, can facilitate the formation of multilayers, where subsequent layers of this compound molecules adsorb onto the already adsorbed layer through weaker intermolecular forces like van der Waals interactions. taylorandfrancis.com The formation of a stable and dense monolayer is often the goal in applications like corrosion inhibition, as it provides the most effective barrier.
The long pentadecyl (C15) alkyl chain of this compound plays a crucial role in the characteristics of the adsorbed film.
Film Density: The long, nonpolar alkyl chains exhibit strong van der Waals forces with each other. This lateral interaction encourages a more ordered and compact packing of the molecules on the surface, leading to a denser film.
The table below summarizes the influence of the alkyl chain on the properties of the adsorbed film.
| Feature | Influence of the Pentadecyl (C15) Alkyl Chain |
| Film Packing | Promotes ordered and dense packing due to strong lateral van der Waals interactions. |
| Film Stability | Enhances film stability through hydrophobic interactions that repel water. |
| Surface Coverage | Contributes to higher surface coverage and a more robust protective layer. |
Hydrophobic Membrane Formation and Barrier Properties
The adsorption of this compound onto a metal surface results in the formation of a thin, hydrophobic film that acts as a physical barrier. This barrier impedes the ingress of water and corrosive ions, thereby mitigating the corrosion process. The long pentadecyl alkyl chain (C15H31) is crucial to this protective mechanism. This hydrocarbon tail orients itself away from the metal surface and towards the aqueous environment, creating a non-polar, water-repellent layer.
The formation of this protective film is a spontaneous process driven by the adsorption of the imidazoline molecules onto the metal. This adsorption can be influenced by various factors, including the concentration of the inhibitor and the nature of the metal surface. The resulting hydrophobic barrier effectively displaces water molecules from the surface, a critical step in preventing electrochemical corrosion reactions from occurring. Studies on similar long-chain imidazolines have demonstrated that the density and orientation of the adsorbed molecules are key to the integrity and effectiveness of the hydrophobic barrier.
Influence of Molecular Structure on Surface Interaction Energy and Orientation
The adsorption and orientation of this compound on a metal surface are governed by the interplay of its constituent parts: the imidazoline ring and the long alkyl chain.
Role of the Imidazoline Ring's Active Sites
The imidazoline ring is the primary anchor of the molecule to the metal surface. It possesses several active sites that facilitate strong adsorption. These include two nitrogen atoms and the π-electrons of the heterocyclic ring. The nitrogen atoms can coordinate with vacant d-orbitals of the metal, forming coordinate covalent bonds. One of the nitrogen atoms has a lone pair of electrons that can be readily donated, leading to chemisorption.
Impact of Substituents and Functional Groups on Adsorption Affinity
The pentadecyl group, a long alkyl chain, is a critical substituent in this compound. The length of this alkyl chain significantly influences the inhibitor's performance. researchgate.net A longer alkyl chain increases the hydrophobicity of the molecule, enhancing the barrier properties of the adsorbed film. researchgate.net It also increases the van der Waals forces between adjacent adsorbed molecules, leading to a more compact and stable protective layer. Research on imidazoline derivatives with varying alkyl chain lengths has shown that inhibition efficiency generally increases with the length of the alkyl chain. researchgate.netmdpi.comnih.govnih.gov
The presence of other functional groups can also modulate the adsorption affinity. For instance, the introduction of groups that can increase the electron density on the imidazoline ring can enhance its ability to donate electrons to the metal surface, thereby strengthening the adsorption bond. nih.gov Conversely, bulky substituents near the imidazoline ring might cause steric hindrance, potentially weakening the interaction with the surface.
Surface Analysis Techniques for Adsorption Studies
A variety of sophisticated techniques are employed to study the adsorption of this compound and to characterize the resulting protective film.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of a metal before and after the application of an inhibitor like this compound. researchgate.net By scanning a focused beam of electrons over the surface, SEM provides high-resolution images that can reveal changes in the surface texture. sioc-journal.cnresearchgate.net
In the context of corrosion inhibition, SEM images of an uninhibited metal surface typically show significant damage, such as pitting and roughening, after exposure to a corrosive environment. researchgate.net In contrast, a surface treated with this compound will appear much smoother and less damaged, providing direct visual evidence of the formation of a protective film. nih.gov These observations help to confirm the effectiveness of the inhibitor in preventing corrosion. researchgate.net
Electrochemical Methods for Interfacial Kinetics (e.g., Polarization Curves, Electrochemical Impedance Spectroscopy)
Electrochemical techniques are indispensable for studying the kinetics of the interfacial processes and for quantifying the effectiveness of corrosion inhibitors.
Polarization Curves: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a polarization curve (Tafel plot), which provides valuable information about the corrosion rate and the mechanism of inhibition. researchgate.netresearchgate.net In the presence of this compound, the polarization curve typically shifts to lower current densities, indicating a reduction in the corrosion rate. researchgate.netresearchgate.net The shape of the curve can also reveal whether the inhibitor affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor). researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process. electrochemsci.org By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The results are often presented as Nyquist and Bode plots.
An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective film on the metal surface. The Rct value is inversely proportional to the corrosion rate. The following table shows representative EIS data for an imidazoline derivative, demonstrating the effect of inhibitor concentration on these parameters.
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 26.4 | - | - |
| 100 | 250.6 | - | 89.47 |
| 200 | 487.2 | - | 94.58 |
| 500 | 828.6 | - | 96.81 |
| Data adapted from a study on a novel imidazoline derivative, illustrating the typical trend observed for this class of compounds. nih.gov |
These electrochemical methods provide quantitative data that is crucial for understanding the performance and mechanism of action of this compound as a corrosion inhibitor.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. In the context of this compound, XPS is invaluable for elucidating its adsorption mechanism when it forms a protective film on a substrate, such as a metal surface, to inhibit corrosion.
The analysis involves irradiating the surface, coated with the this compound film, with a beam of X-rays. This causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment of the atom.
When this compound adsorbs onto a metal surface like steel, XPS analysis of the high-resolution spectra of key elements—primarily Carbon (C 1s), Nitrogen (N 1s), and the substrate metal (e.g., Iron, Fe 2p)—reveals the nature of the interaction. The long pentadecyl alkyl chain of the molecule primarily contributes to the C 1s spectrum. The most significant information regarding the adsorption mechanism comes from the N 1s spectrum.
Research on structurally similar long-chain alkyl imidazolines demonstrates that the N 1s spectrum of the adsorbed inhibitor film can typically be deconvoluted into two or more peaks. researchgate.net This indicates that the nitrogen atoms exist in different chemical states on the surface. One peak may correspond to the uncoordinated nitrogen atoms in the imidazoline ring, while another, often at a higher binding energy, is attributed to the nitrogen atoms coordinating with the metal surface. This coordination can be a form of chemisorption, where the lone pair of electrons on the nitrogen atoms is shared with the vacant d-orbitals of the metal, forming a protective coordinate bond. This direct evidence of chemical bonding is a key finding from XPS studies in confirming the inhibition mechanism.
The analysis of the Fe 2p spectrum of a steel substrate after adsorption of the inhibitor often shows a reduction in the intensity of iron oxide peaks (like Fe₂O₃ and FeOOH) and the appearance of peaks corresponding to iron complexed with the inhibitor. researchgate.net This confirms that the inhibitor molecule displaces water and other corrosive species from the surface and interacts directly with the metal.
Table 1: Illustrative XPS Binding Energies for this compound Adsorbed on a Steel Surface
This table presents expected binding energy ranges for key elements based on studies of similar imidazoline-based corrosion inhibitors. Actual values can vary with instrument calibration and specific chemical environment.
| Element | Orbital | Expected Binding Energy (eV) | Interpretation |
| Nitrogen | N 1s | ~399.5 - 400.2 | Corresponds to the unprotonated imine (-N=) and amine (-NH-) nitrogen atoms in the imidazoline ring. |
| ~401.0 - 402.0 | Attributed to nitrogen atoms coordinated with surface metal atoms (e.g., Fe) or protonated nitrogen species, indicating chemisorption. | ||
| Carbon | C 1s | ~284.8 - 285.0 | Represents C-C and C-H bonds in the long pentadecyl chain and the imidazoline ring. |
| ~286.0 - 286.5 | Associated with C-N bonds within the imidazoline ring. | ||
| ~288.0 - 289.0 | May indicate the C=N bond in the imidazoline ring. | ||
| Iron | Fe 2p₃/₂ | ~707.0 | Metallic iron (Fe⁰) from the bulk substrate. |
| ~710.5 - 711.5 | Indicates the formation of Fe²⁺ species, potentially complexed with the inhibitor molecule. | ||
| ~712.0 - 714.0 | Corresponds to Fe³⁺ in iron oxides/hydroxides, which is typically reduced in the presence of an effective inhibitor film. |
Multi-parametric Surface Plasmon Resonance (SPR) and Dual-Polarization Interferometry (DPI) for Adsorption Kinetics
Multi-parametric Surface Plasmon Resonance (MP-SPR) and Dual-Polarization Interferometry (DPI) are powerful, real-time, label-free optical techniques for studying interfacial phenomena. They are exceptionally well-suited for analyzing the adsorption kinetics and structural properties of film-forming molecules like this compound on various surfaces.
Multi-parametric Surface Plasmon Resonance (MP-SPR) builds on traditional SPR by measuring the entire SPR curve at multiple wavelengths. whiterose.ac.ukuci.edu This allows for the simultaneous determination of both the thickness and the refractive index (related to density) of the adsorbed molecular layer. whiterose.ac.uk For this compound, MP-SPR can monitor the formation of the inhibitor film in real-time as a solution is flowed over a sensor surface (e.g., a gold or iron-coated sensor). By tracking the change in the SPR signal over time, one can determine the rates of adsorption (association, kₐ) and desorption (dissociation, kₐ). uci.edu This provides a complete kinetic profile of the inhibitor's interaction with the surface, which is crucial for understanding how quickly the protective film forms and its stability over time.
Dual-Polarization Interferometry (DPI) is another surface-sensitive optical technique that measures changes in the thickness and refractive index (and thus mass and density) of a molecular layer as it adsorbs to a waveguide surface. researchgate.net DPI uses the evanescent wave of a laser and measures the interference pattern created by light passing through two waveguides (a sensing and a reference guide). researchgate.net By alternating the polarization of the light, DPI can resolve the thickness and density of the adsorbed film with very high precision (sub-angstrom). sioc-journal.cn This capability is particularly useful for studying film-forming inhibitors like this compound, as it can reveal not only the kinetics of adsorption but also conformational changes in the molecules as they form the protective layer. For example, DPI could distinguish between an initial, loosely packed layer and a subsequent, more compact and dense film.
Together, these techniques provide a comprehensive picture of the adsorption process. The data generated can be used to model the film formation, understand the influence of concentration on film quality, and determine the stability of the adsorbed layer.
Table 2: Kinetic and Structural Parameters Obtainable from MP-SPR and DPI for this compound Adsorption
| Parameter | Symbol | Description | Relevance to this compound | Technique(s) |
| Association Rate Constant | kₐ | The rate at which the inhibitor molecules bind to the surface. | Determines how quickly the protective film begins to form upon introduction of the inhibitor. | MP-SPR, DPI |
| Dissociation Rate Constant | kₐ | The rate at which the inhibitor molecules detach from the surface. | Indicates the stability and permanence of the protective film. A low kₐ is desirable. | MP-SPR, DPI |
| Equilibrium Dissociation Constant | Kₐ | The ratio of kₐ to kₐ (kₐ/kₐ), indicating the affinity of the inhibitor for the surface. | A low Kₐ signifies strong binding and a high affinity, leading to a stable protective layer at lower concentrations. | MP-SPR, DPI |
| Adsorbed Layer Thickness | d | The physical height of the inhibitor film on the surface. | Provides information on the orientation of the molecules (e.g., standing up or lying flat) and the completeness of the film. | MP-SPR, DPI |
| Adsorbed Layer Refractive Index | n | A measure of the density of the adsorbed film. | Changes in refractive index can indicate conformational changes or the packing density of the inhibitor molecules. | MP-SPR, DPI |
| Adsorbed Mass/Surface Coverage | Γ | The amount of inhibitor adsorbed per unit area. | Quantifies the effectiveness of the inhibitor in covering the surface to block corrosive agents. | MP-SPR, DPI |
Applications in Materials Science: Advanced Corrosion Inhibition Research
Synergistic Effects in Multi-Component Corrosion Inhibition Systems
Combinatorial Approaches with Other Organic Additives (e.g., Thiourea)
The combination of imidazoline (B1206853) derivatives and thiourea (B124793) has been shown to provide a significant synergistic effect in the inhibition of corrosion for carbon steel, particularly in environments containing CO2. researchgate.netampp.org Research has demonstrated that when an oleic-based imidazoline quaternary ammonium (B1175870) salt and thiourea are used together, the concentration of the additives required for effective corrosion inhibition can be substantially decreased. researchgate.net This enhanced performance is attributed to the cooperative interaction between the two molecules.
Studies have revealed that the combination of imidazoline and thiourea leads to a marked increase in inhibition efficiency. For instance, in a CO2-saturated brine solution, the mixture of these two compounds effectively decreases both the anodic and cathodic corrosion processes. researchgate.netampp.org While thiourea acts on both anodic and cathodic reactions, imidazoline derivatives tend to act as mixed-type inhibitors with a more pronounced effect on the anodic process. researchgate.netampp.org The combined formulation leverages the strengths of both components to offer superior protection.
The following table presents data from a study on the synergistic corrosion inhibition of imidazoline (IM) and thiourea (TU) on ASTM A106B steel in a CO2-saturated NaCl solution. The data clearly illustrates the enhanced inhibition efficiency of the combined formulations compared to the individual inhibitors.
Table 1: Inhibition Efficiency of Imidazoline (IM) and Thiourea (TU) Combinations
| Inhibitor Composition | Concentration (mg/L) | Inhibition Efficiency (%) |
|---|---|---|
| IM | 10 | 75 |
| TU | 10 | 78 |
| 9IM-1TU | 10 | 91.3 |
| 7IM-3TU | 10 | 93.4 |
| 6IM-4TU | 10 | 94.3 |
Data sourced from a study on the synergistic mechanism of imidazoline and thiourea. ampp.orgresearchgate.net
Theoretical and Experimental Evaluation of Synergistic Inhibition Mechanisms
The synergistic inhibition mechanism between imidazoline derivatives and thiourea has been investigated through both experimental techniques and theoretical modeling. researchgate.netampp.orgxmu.edu.cn A prevailing theory, supported by X-ray photoelectron spectroscopy (XPS) and molecular dynamics simulations, is the formation of a bi-layer protective film on the metal surface. researchgate.netampp.orgresearchgate.net
Experimental evidence suggests that thiourea molecules, containing sulfur atoms, first adsorb onto the steel surface, forming a primary inhibition layer. researchgate.netampp.org The presence of imidazoline is believed to stabilize the adsorption of thiourea on the metal. electrochemsci.org Subsequently, the larger imidazoline molecules adsorb onto this initial thiourea layer, creating a more compact and robust outer protective film. researchgate.netampp.org This layered structure provides a more effective barrier against corrosive species.
Theoretical studies, including quantum chemistry calculations and molecular dynamics simulations, have been employed to understand the reaction activities of these inhibitor molecules. sioc-journal.cn These studies have examined derivatives such as 1-(2-amido-thioureaethyl)-2-pentadecyl-imidazoline, 1-(2-methyl-thioureaethyl)-2-pentadecyl-imidazoline, and 1-(2-phenyl-thioureaethyl)-2-pentadecyl-imidazoline. sioc-journal.cn The results indicate that the reaction activity is concentrated in the imidazole (B134444) ring and the heteroatoms. sioc-journal.cn The adsorption of these molecules onto the metal surface is a key aspect of their inhibitive properties. It has been proposed that imidazoline and thiourea can form a cage-like complex that adsorbs on the steel surface, leading to a more compact protective film and enhanced inhibition. xmu.edu.cn This cooperative adsorption mechanism, where one inhibitor facilitates the adsorption of the other, is central to the observed synergistic effect.
Chemical Biology and Molecular Interaction Studies of 2 Pentadecylimidazoline
Molecular Interactions with Biological Systems (General Principles)
The interaction of any chemical compound with a biological system is governed by a complex interplay of noncovalent forces. nih.gov These interactions, though individually weak, collectively determine the binding affinity and specificity of a ligand for its biological target, such as a receptor or enzyme. nih.gov The principles of molecular recognition are central to understanding how a molecule like 2-pentadecylimidazoline (B14711802) might function at a cellular level. Key interactions include hydrophobic interactions, electrostatic forces, hydrogen bonding, and van der Waals forces. nih.gov
Ligand-Receptor Binding Studies for Imidazoline (B1206853) Scaffolds
The imidazoline scaffold is a core structure in many compounds that interact with specific imidazoline binding sites or receptors. wikipedia.orgtocris.com These receptors are distinct from the classical adrenoceptors, although some ligands show affinity for both. nih.gov Ligand-receptor binding studies, often employing radioligand assays, are fundamental to characterizing the affinity and selectivity of these compounds. nih.gov In these assays, a radioactively labeled ligand is used to quantify the binding to receptors in tissue homogenates or cell lines. The affinity of an unlabeled compound, such as this compound, can be determined by its ability to compete with and displace the radioligand, a value typically expressed as the inhibition constant (Ki). nih.gov
Imidazoline receptors are broadly classified into at least three main subtypes: I1, I2, and I3. wikipedia.org The I1 receptor is primarily involved in the central regulation of blood pressure, while the I3 receptor plays a role in regulating insulin (B600854) secretion. wikipedia.orgnih.gov The I2 imidazoline receptor subtype (I2-BS) is of significant interest, and its function is being explored in various conditions. nih.gov I2 receptors are defined as non-adrenergic binding sites that bind ligands like [³H]-idazoxan with high affinity. nih.gov
Research has focused on developing ligands that are highly selective for the I2 subtype over α-adrenoceptors to better elucidate their function. nih.gov While specific binding data for this compound is not extensively documented in readily available literature, the affinity of various other imidazoline-containing compounds for I2 receptors has been well-characterized. The structural features of these ligands provide a basis for understanding how this compound might interact.
| Ligand | I2 Receptor Affinity (pKi) | Selectivity Profile | Reference |
|---|---|---|---|
| Idazoxan | ~8.5 - 9.0 | Non-selective (also binds α2-adrenoceptors) | nih.gov |
| 2-BFI | High | Selective for I2 receptors | nih.gov |
| Tracizoline | 8.74 | Highly selective for I2 over α1 and α2 | nih.gov |
| Benazoline | 9.07 | Highly selective for I2 over α1 and α2 | nih.gov |
In the absence of high-resolution crystal structures for imidazoline receptors, computational modeling serves as a powerful tool to predict and analyze ligand-receptor interactions. nih.govresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to understand how ligands like this compound might bind. nih.govnih.gov
Molecular docking programs predict the preferred orientation of a ligand within the binding site of a receptor, calculating a score based on the predicted binding energy. researchgate.net This allows researchers to visualize potential interactions, such as hydrogen bonds between the imidazoline ring and specific amino acid residues (e.g., histidine, aspartate) in the receptor pocket. researchgate.net MD simulations can then be used to model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govcellml.org These in silico approaches are invaluable for guiding the design of new ligands and for interpreting the results of experimental binding assays. nih.gov
Investigation of Structure-Activity Relationships (SAR) in Receptor Modulation
Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry and pharmacology, as they correlate the chemical structure of a compound with its biological activity. biomolther.orgrsc.org By systematically modifying different parts of a molecule, researchers can identify the key structural features—the pharmacophore—responsible for receptor binding and modulation. rsc.org For this compound, the SAR can be analyzed by considering the distinct contributions of its two primary structural components: the long pentadecyl chain and the heterocyclic imidazoline ring. nih.gov
The C15 alkyl (pentadecyl) chain is the most prominent feature of this compound. In SAR studies, the length and nature of such alkyl chains are critical determinants of a molecule's properties.
Hydrophobicity and Lipophilicity : The long pentadecyl chain confers high lipophilicity to the molecule. This property strongly influences how the molecule distributes in biological systems, favoring its partitioning into lipid membranes. It also suggests a strong interaction with hydrophobic pockets within the receptor's binding domain. nih.gov
Binding Affinity : For many receptor systems, there is an optimal alkyl chain length for maximal binding affinity. Chains that are too short may not fully occupy the hydrophobic pocket, while chains that are too long may introduce steric hindrance or an energetic penalty. The 15-carbon length of the pentadecyl chain is substantial and likely engages in extensive van der Waals interactions within a suitably large and nonpolar region of the binding site.
| Alkyl Chain Length (Number of Carbons) | Relative Lipophilicity | Hypothesized Interaction with Hydrophobic Pocket | Predicted Impact on Binding Affinity |
|---|---|---|---|
| 1-4 (Short) | Low | Incomplete occupancy of pocket | Low |
| 5-12 (Medium-Long) | Moderate-High | Increasingly optimal fit and interactions | Increasing |
| 15 (Pentadecyl) | Very High | Potentially optimal or near-optimal fit | High |
| >18 (Very Long) | Extremely High | Possible steric clash or unfavorable conformation | Potentially Decreasing |
The imidazoline ring is the pharmacophoric element that likely directs the molecule to the imidazoline class of receptors. nih.gov Its contribution to molecular recognition is multifaceted:
Hydrogen Bonding : The nitrogen atoms in the imidazoline ring can act as both hydrogen bond donors and acceptors, allowing for specific, directional interactions with polar amino acid residues in the receptor's binding site.
Electrostatic Interactions : The ring system possesses a positive charge at physiological pH, enabling strong electrostatic or ionic interactions with negatively charged residues like aspartate or glutamate.
Structural Scaffold : The ring provides a rigid scaffold that correctly orients the pentadecyl chain for optimal interaction with the hydrophobic regions of the binding site. Studies on related compounds have shown that modifications to this ring or its replacement with other heterocycles can drastically alter binding affinity and selectivity, highlighting its critical role in molecular recognition. nih.gov
Studies on Membrane Interactions and Permeability at a Molecular Level
While direct experimental studies detailing the molecular-level membrane interactions and permeability of this compound are not extensively available in public literature, the behavior of this amphiphilic molecule can be inferred from research on structurally similar compounds, such as other long-chain alkyl imidazolines and amphiphilic molecules. Due to its structure, featuring a long, hydrophobic pentadecyl tail and a polar imidazoline headgroup, this compound is expected to exhibit significant interactions with lipid bilayers, a fundamental component of cell membranes.
The interaction of amphiphilic molecules with cellular membranes is a critical area of study, as it can dictate the compound's bioavailability, mechanism of action, and potential cellular disruption. Many compounds with amphiphilic properties are known to be absorbed by lipid structures like cell membranes, which can affect both the transport of the molecule and the integrity of the membrane itself nih.gov. The nature of these interactions is often dependent on the specific lipid composition and the physical state of the membrane nih.gov.
Molecular dynamics simulations on related compounds, such as 1-n-alkyl-3-methylimidazolium-based ionic liquids, offer insights into how the imidazoline moiety influences membrane interaction. These studies reveal that the cationic imidazolium (B1220033) headgroup, along with its attached alkyl chain, can spontaneously insert into a model phosphatidylcholine lipid bilayer nih.gov. This insertion is a thermodynamically favorable process, and once embedded, the molecules adopt a preferred orientation within the membrane nih.gov. Such insertions have been observed to cause a "roughening" of the bilayer surface, which may be a preliminary step to more significant membrane disruption nih.gov.
The long pentadecyl chain of this compound is anticipated to anchor the molecule within the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the phospholipids (B1166683). Concurrently, the polar imidazoline headgroup would likely position itself at the lipid-water interface, interacting with the polar headgroups of the phospholipids and the surrounding aqueous environment. This type of interaction is characteristic of many surfactants and membrane-active molecules.
Research on long-chain acyl coenzyme A derivatives, which also possess a long alkyl chain and a polar headgroup, has demonstrated their capacity to interact with and potentially damage biological membranes through their detergent-like properties nih.gov. This further supports the likelihood of this compound having a pronounced effect on membrane structure and integrity.
Based on the behavior of analogous compounds, the following table summarizes the anticipated molecular interactions of this compound with a lipid bilayer.
| Interaction Type | Interacting Moiety of this compound | Interacting Region of Lipid Bilayer | Anticipated Effect |
| Hydrophobic Interaction | Pentadecyl tail | Hydrophobic core (acyl chains) | Anchoring of the molecule within the membrane; potential disruption of lipid packing. |
| Polar/Electrostatic Interaction | Imidazoline headgroup | Polar headgroup region of phospholipids | Orientation of the molecule at the membrane-water interface. |
| Membrane Perturbation | Whole molecule | Entire lipid bilayer | Potential for membrane roughening, altered fluidity, and in high concentrations, possible membrane disruption. |
Table 1. Anticipated Molecular Interactions of this compound with a Lipid Bilayer.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of 2-imidazolines, including 2-Pentadecylimidazoline (B14711802), often involves the condensation of fatty acids like palmitic acid with polyamines at high temperatures, a process that can lack selectivity and have a significant environmental footprint. organic-chemistry.orgnih.govwikipedia.org Future research is imperative to develop more sustainable and selective synthetic methodologies.
Key Research Thrusts:
Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a critical area of exploration. organic-chemistry.org Research into microwave-assisted organic synthesis (MAOS) has shown promise for other imidazoline (B1206853) derivatives and could be adapted for this compound to reduce reaction times and energy consumption. researchgate.net The use of catalysts like iron (III) phosphate (B84403) under solvent-free conditions or in water represents a greener alternative to traditional methods.
Catalytic Systems for Enhanced Selectivity: The development of novel catalysts is crucial to improve the selectivity of the cyclization reaction, minimizing the formation of byproducts such as amides and N-substituted imidazolines. mdpi.com Palladium-catalyzed multicomponent synthesis has been shown to produce trans-disubstituted imidazolines with good yields and could be explored for producing specific isomers of this compound. mdpi.com
Bio-catalysis and Renewable Feedstocks: Investigating enzymatic pathways for the synthesis of this compound could offer high selectivity under mild conditions. Furthermore, exploring the use of renewable feedstocks derived from biomass to produce the necessary precursors would significantly enhance the sustainability of its production.
| Synthetic Method | Key Advantages | Potential for this compound |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, lower energy consumption. | Potentially faster and more energy-efficient synthesis. |
| Catalysis with Iron (III) Phosphate | Environmentally benign, can be used in water or solvent-free. | A greener synthetic route with a recyclable catalyst. |
| Palladium-Catalyzed Multicomponent Synthesis | High selectivity for specific isomers (e.g., trans-disubstituted). | Enables the synthesis of specific stereoisomers for targeted applications. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions. | A highly sustainable and selective production method. |
Integration of Advanced In-Situ Characterization Techniques
Understanding the behavior of this compound, particularly at interfaces, is key to optimizing its performance in applications like corrosion inhibition. While traditional ex-situ methods provide valuable data, they may not capture the dynamic processes occurring in real-time. The integration of advanced in-situ characterization techniques is a promising avenue for future research.
Promising In-Situ Techniques:
Atomic Force Microscopy (AFM): In-situ AFM can be used to directly visualize the formation and structure of this compound films on metal surfaces in real-time and in corrosive environments. This can provide insights into the adsorption mechanism and the mechanical properties of the protective film.
Spectroscopic Ellipsometry: This technique can be employed to precisely measure the thickness and optical properties of the adsorbed this compound layer as it forms, offering kinetic data on the adsorption process.
In-Situ Raman and Infrared Spectroscopy: These techniques can provide molecular-level information about the orientation and interaction of this compound molecules with a surface during processes like corrosion. geochemicalperspectivesletters.org
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D can provide quantitative data on the mass and viscoelastic properties of the adsorbed film, helping to understand the nature and stability of the protective layer.
| In-Situ Technique | Information Gained | Relevance to this compound |
| Atomic Force Microscopy (AFM) | Real-time visualization of film formation, surface morphology, and mechanical properties. | Understanding the mechanism of corrosion inhibition at the nanoscale. |
| Spectroscopic Ellipsometry | Film thickness and optical properties with high precision. | Quantifying the kinetics of adsorption and film growth. |
| In-Situ Raman/IR Spectroscopy | Molecular orientation and bonding at the interface. | Elucidating the chemical interactions between the inhibitor and the surface. |
| QCM-D | Adsorbed mass and viscoelastic properties of the film. | Characterizing the stability and mechanical behavior of the protective layer. |
Expansion of Theoretical Models for Complex Interfacial Phenomena
Computational modeling provides a powerful tool to complement experimental studies and to predict the behavior of this compound at a molecular level. Expanding theoretical models will be crucial for understanding complex interfacial phenomena, such as its interaction with metal surfaces in the presence of water and oil. nih.govdoaj.orgmdpi.comnih.govresearchgate.net
Areas for Theoretical Advancement:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly of this compound molecules at oil-water interfaces and on metal surfaces. nih.govdoaj.orgmdpi.comnih.govresearchgate.net This can reveal details about the formation of protective films, the orientation of the molecules, and the influence of environmental factors like temperature and pressure.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic interactions between this compound and metal surfaces, providing insights into the nature of the chemical bonds formed and the mechanism of adsorption. nih.govresearchgate.netnih.govresearchgate.netrsc.org This can help in designing molecules with enhanced adsorption capabilities.
Multiscale Modeling: Combining different modeling techniques, from the quantum mechanical level to the macroscopic level, will be essential to bridge the gap between molecular-level understanding and real-world performance.
Exploration of this compound Analogs in Emerging Materials Science Fields
The unique structure of this compound, with its hydrophilic imidazoline head and a long hydrophobic pentadecyl tail, makes it and its analogs attractive candidates for various applications in materials science beyond corrosion inhibition.
Potential Application Areas:
Functional Polymers: The imidazoline ring can be a reactive handle for polymerization or for grafting onto other polymer backbones. mdpi.com This could lead to the development of novel functional polymers with applications in areas such as drug delivery, gene therapy, and smart coatings.
Self-Assembled Materials: The amphiphilic nature of this compound suggests its potential to form micelles, vesicles, and other self-assembled structures. These could be explored as nanocarriers for active molecules or as templates for the synthesis of nanomaterials.
Sensors: Imidazoline derivatives have been investigated for their potential in chemical sensing. researchgate.net Analogs of this compound could be designed to selectively bind to specific analytes, leading to the development of new chemical sensors.
Liquid Crystals: Long-alkyl-chain imidazolium (B1220033) salts have been shown to exhibit liquid crystalline properties. researchgate.netfau.de The synthesis and characterization of this compound-based ionic liquids could lead to new materials with applications in displays and other optoelectronic devices.
Deepening Understanding of Molecular Recognition in Biological Systems at a Fundamental Level
While some imidazoline derivatives are known to interact with biological systems, a fundamental understanding of the molecular recognition processes involving this compound is largely unexplored. wikipedia.orgnih.gov Future research in this area could uncover new biomedical applications.
Fundamental Research Questions:
Interaction with Lipid Membranes: The amphiphilic nature of this compound suggests it may interact with cell membranes. nih.govelsevierpure.com Studies using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify the binding affinity and thermodynamics of this interaction. nih.gov
Molecular Docking Studies: Computational molecular docking can be used to predict the binding of this compound and its analogs to various biological targets, such as enzymes and receptors. nih.govyoutube.comhilarispublisher.com This could guide the design of new therapeutic agents.
Biological Activity Screening: A systematic screening of this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could reveal new therapeutic potentials.
Q & A
Q. What are the established methods for synthesizing and characterizing 2-Pentadecylimidazoline?
- Methodological Guidance : Synthesis typically involves cyclization reactions between fatty acids (e.g., pentadecanoic acid) and ethylenediamine derivatives under controlled temperature (80–120°C) and inert atmospheres. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Ensure purity validation via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .
- Data Considerations : Report reaction yields, spectral peaks (e.g., imidazoline ring protons at δ 3.1–3.5 ppm in H NMR), and retention times in tabular formats for reproducibility .
Q. How can researchers quantify this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Guidance : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods using recovery rates (80–120%) and limits of detection (LOD < 1 ng/mL) .
- Data Considerations : Include calibration curves (R² > 0.99), inter-day/intra-day precision (CV < 15%), and cross-validate with alternative techniques like gas chromatography (GC) .
Q. What experimental designs are optimal for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Guidance : Conduct accelerated stability studies using factorial design: vary pH (2–12), temperature (25–60°C), and time (0–30 days). Monitor degradation via UV-Vis spectroscopy (λ = 210–280 nm) or LC-MS. Apply Arrhenius kinetics to predict shelf life .
- Data Considerations : Report degradation rate constants (), activation energy (), and half-life () in comparative tables .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antimicrobial activity?
- Methodological Guidance : Address discrepancies by comparing experimental conditions (e.g., bacterial strains, concentration ranges) across studies. Use isothermal titration calorimetry (ITC) to quantify binding affinities with microbial membranes and molecular dynamics (MD) simulations to model interactions with lipid bilayers. Cross-reference findings with genomic/proteomic data to identify target pathways .
- Data Considerations : Perform meta-analyses of MIC (minimum inhibitory concentration) values and correlate with log (partition coefficient) trends .
Q. What strategies are effective for analyzing conflicting data on this compound’s environmental toxicity?
- Methodological Guidance : Conduct species sensitivity distribution (SSD) studies using aquatic organisms (e.g., Daphnia magna, Danio rerio). Apply Bayesian statistical models to account for variability in toxicity endpoints (LC50/EC50). Validate with in situ microcosm experiments to assess bioaccumulation potential .
- Data Considerations : Tabulate NOEC (no observed effect concentration), LOEC (lowest observed effect concentration), and hazard quotients (HQ) across taxa .
Q. How can computational modeling enhance the design of this compound derivatives with improved surfactant properties?
- Methodological Guidance : Employ quantitative structure-property relationship (QSPR) models to predict critical micelle concentration (CMC) and surface tension reduction. Optimize alkyl chain length and headgroup geometry using density functional theory (DFT). Validate predictions via dynamic light scattering (DLS) and pendant drop tensiometry .
- Data Considerations : Compare computed vs. experimental CMC values (e.g., RMSE < 0.1 mM) and include 3D electron density maps .
Q. What methodologies are suitable for studying synergistic effects between this compound and conventional antibiotics?
- Methodological Guidance : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Combine with time-kill kinetics to assess bactericidal synergy. Mechanistic insights can be gained via transcriptomic profiling (RNA-seq) to identify upregulated/downregulated resistance genes .
- Data Considerations : Report FICI values (synergy: ≤0.5; additive: 0.5–1) and log-fold changes in gene expression .
Methodological Frameworks for Rigor
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and theoretical impact .
- Data Validation : Use multivariate regression to isolate confounding variables (e.g., solvent polarity in stability studies) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
